N-tert-Butyloxycarbonyl-glutaminsäure-α-phenylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

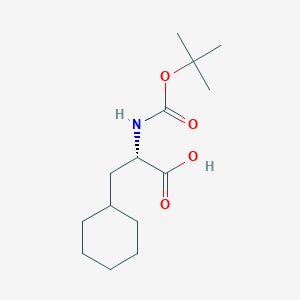

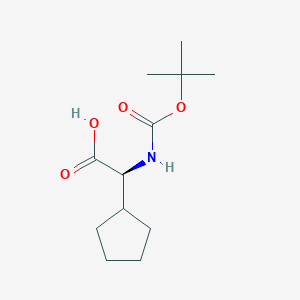

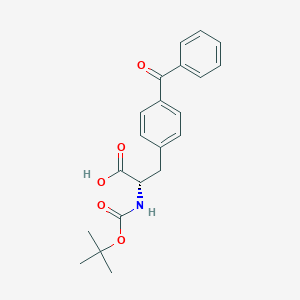

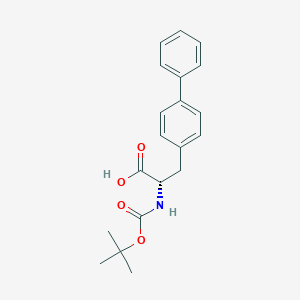

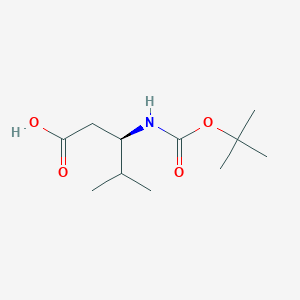

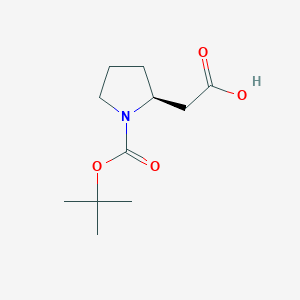

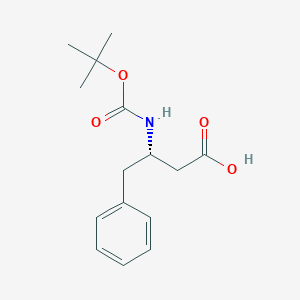

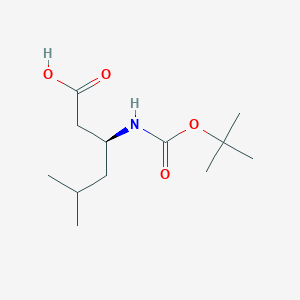

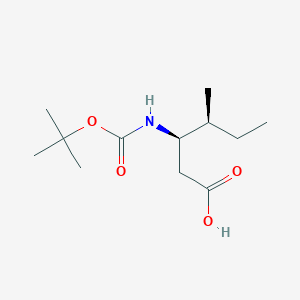

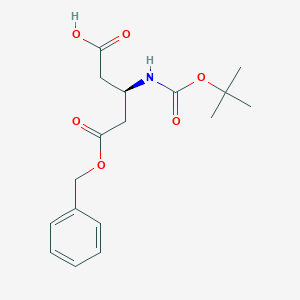

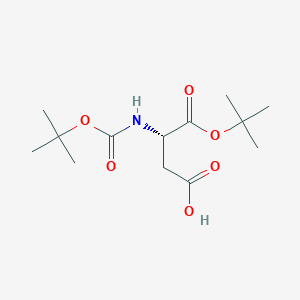

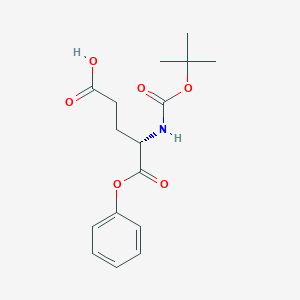

N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester, also known as N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester, is a useful research compound. Its molecular formula is C16H21NO6 and its molecular weight is 323.34 g/mol. The purity is usually 95%.

The exact mass of the compound N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ich habe mehrere Suchen durchgeführt, um detaillierte wissenschaftliche Forschungsanwendungen für N-tert-Butyloxycarbonyl-glutaminsäure-α-phenylester (Boc-Gluoph) zu finden, aber leider sind die online verfügbaren Informationen sehr begrenzt und liefern nicht die umfassende Analyse, die Sie suchen.

Wirkmechanismus

Target of Action

It is known that the compound is a derivative of glutamic acid, which plays a crucial role in protein synthesis and serves as a neurotransmitter in the nervous system .

Mode of Action

The compound contains a tert-butyloxycarbonyl (boc) protecting group, which is commonly used in organic synthesis to protect amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that Boc-Gluoph may interact with its targets by releasing the protected amine under specific conditions, thereby initiating further biochemical reactions.

Biochemical Pathways

Given that it is a derivative of glutamic acid, it may be involved in pathways related to protein synthesis and neurotransmission .

Pharmacokinetics

The boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol . This suggests that the bioavailability of Boc-Gluoph may be influenced by the pH and the presence of specific enzymes in the body.

Result of Action

Based on its structure, it is plausible that the compound could influence protein synthesis and neurotransmission due to its glutamic acid derivative nature .

Action Environment

Factors such as ph and temperature could potentially affect the stability of the boc group and hence the overall action of boc-gluoph .

Eigenschaften

IUPAC Name |

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGORLVQLJSWBX-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208250 |

Source

|

| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59587-94-9 |

Source

|

| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-t-Butyloxycarbonyl-glutamic acid alpha phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.